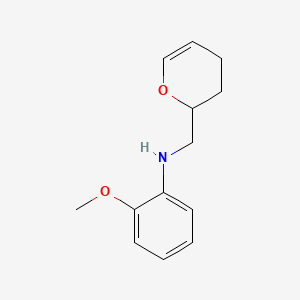

n-((3,4-Dihydro-2h-pyran-2-yl)methyl)-2-methoxyaniline

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-methoxyaniline |

InChI |

InChI=1S/C13H17NO2/c1-15-13-8-3-2-7-12(13)14-10-11-6-4-5-9-16-11/h2-3,5,7-9,11,14H,4,6,10H2,1H3 |

InChI Key |

INEDZAFRZISYQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NCC2CCC=CO2 |

Origin of Product |

United States |

Preparation Methods

Thermal Cleavage of 2-Alkoxytetrahydropyrans

This method, described in EP0257521A2 , involves heating 2-alkoxytetrahydropyrans in high-boiling mineral oil (e.g., vacuum gas oil or technical white oil) at 150–350°C . The reaction proceeds via elimination of alcohols to yield 3,4-dihydro-2H-pyrans (Figure 1).

Mechanism :

$$

\text{2-Alkoxytetrahydropyran} \xrightarrow{\Delta, \text{mineral oil}} \text{3,4-Dihydro-2H-pyran} + \text{Alcohol}

$$

Optimization :

- Temperature : Higher temperatures (>250°C) accelerate reaction rates but risk polymerization by-products.

- Catalyst-Free : The absence of acid catalysts minimizes side reactions, making this method suitable for acid-sensitive intermediates.

Yield : Up to 78% purity after distillation, with by-products (e.g., polymers) removed via fractional condensation.

Catalytic Dehydration of Tetrahydrofurfuryl Alcohol (THFA)

As outlined in WO2011038926A1 , 3,4-dihydro-2H-pyran (DHP) is synthesized by vaporizing THFA in a carrier gas (e.g., nitrogen or water vapor) over an Al₂O₃ catalyst at 200–375°C .

Reaction Conditions :

- Catalyst : γ-Alumina (surface area >150 m²/g) enhances dehydration efficiency.

- Carrier Gas : Water vapor improves product separation by reducing DHP entrainment in exhaust gases.

Advantages :

- By-Product Reduction : Acrolein content <0.5%, ensuring high-purity DHP.

- Continuous Process : Facilitates large-scale production with minimal catalyst regeneration.

Coupling Strategies for N-Alkylation of 2-Methoxyaniline

The dihydropyran-methyl group is introduced to 2-methoxyaniline via nucleophilic substitution or reductive amination.

Nucleophilic Substitution with Dihydropyran-Methyl Halides

Reacting 2-methoxyaniline with (3,4-dihydro-2H-pyran-2-yl)methyl chloride or bromide in the presence of a base (e.g., K₂CO₃) yields the target compound (Figure 2).

Typical Conditions :

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Temperature : 60–80°C for 12–24 hours.

Challenges :

- Steric Hindrance : The ortho-methoxy group reduces nucleophilicity of the aniline nitrogen, necessitating prolonged reaction times.

- By-Products : Competing O-alkylation is mitigated by using excess amine.

Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination with Dihydropyran-Methyl Aldehyde

A two-step process involving imine formation followed by reduction (Figure 3):

Imine Formation :

$$

\text{2-Methoxyaniline} + \text{(3,4-Dihydro-2H-pyran-2-yl)methyl aldehyde} \xrightarrow{\text{MeOH, rt}} \text{Imine Intermediate}

$$Reduction :

$$

\text{Imine Intermediate} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline}

$$

Advantages :

- Mild Conditions : Avoids high temperatures, preserving the dihydropyran ring.

- Selectivity : Sodium cyanoborohydride selectively reduces imines without attacking ester or ether groups.

Yield : 80–85% after solvent evaporation and recrystallization.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Dihydropyran Ring Opening

Under acidic conditions, the dihydropyran ring may hydrolyze to form a diol. This is mitigated by:

Polymerization of DHP

Elevated temperatures during dihydropyran synthesis can induce polymerization, forming dimers and trimers. Solutions include:

- Rapid Quenching : Cooling the product immediately after distillation.

- Inhibitors : Adding hydroquinone (0.1 wt%) to suppress radical polymerization.

Analytical Characterization

Key spectroscopic data for this compound:

Chemical Reactions Analysis

Types of Reactions

N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and binding affinities are essential to understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 3a (N-{(1E)-[2,5-bis-(butylthio)-3,4-dihydro-2H-pyran-2-yl]methylen}butylamine)

- Structure : Features a dihydropyran ring substituted with two butylthio groups and a butylamine side chain.

- Synthesis: Prepared via amine-dihydropyran condensation at room temperature in methanol/THF, yielding 94% .

- Key Differences : The target compound lacks sulfur substituents and instead has a methoxyaniline group, which reduces steric bulk and alters electronic properties.

Poly[N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline] (NPA)

- Structure : A polymer with a 2-methoxyaniline backbone and chloropropenyl side chains.

- Synthesis : Oxidative polymerization in HCl using (NH₄)₂S₂O₈ as an oxidant .

- Key Differences: The target compound is a monomeric dihydropyran derivative, whereas NPA is a polymeric system with distinct photoconductive applications.

N-(Hexan-2-ylidene)-2-methoxyaniline (16a–c)

- Structure : Schiff base derivatives with hexylidene substituents on 2-methoxyaniline.

- Synthesis : Formed via condensation of hexan-2-one with 2-methoxyaniline, yielding 35–96% .

- Key Differences : The dihydropyran ring in the target compound introduces partial saturation and conformational rigidity absent in these linear aliphatic derivatives.

Physicochemical and Spectral Properties

Density and Viscosity

- 2-Methoxyaniline in Binary Mixtures : Exhibits density (ρ) of ~1.09 g/cm³ and viscosity (η) of ~3.5 mPa·s at 303.15 K when mixed with primary alcohols. The dihydropyran component likely reduces polarity and increases hydrophobicity compared to pure 2-methoxyaniline .

NMR Spectral Data

- 2-Methoxyaniline Derivatives : Methoxy protons resonate at δ 3.7–3.8 ppm in ¹H NMR, while aromatic protons appear at δ 6.6–7.2 ppm. The dihydropyran methylene and methine protons are expected at δ 1.8–4.5 ppm, similar to other dihydropyran derivatives .

- Contrast with Sulfur Analogues : Butylthio-substituted dihydropyrans (e.g., 3a–c) show downfield shifts for sulfur-adjacent protons (δ 2.8–3.2 ppm), absent in the target compound .

Photoconductive Polymers

- NPA (): Used in photoconductive materials due to its conjugated backbone. The target compound’s monomeric structure may serve as a precursor for similar polymers but lacks intrinsic conductivity without polymerization .

Asymmetric Catalysis

- N-(Hexan-2-ylidene)-2-methoxyaniline (16a–c) : Employed in iridium-catalyzed asymmetric hydrogenation, achieving up to 97% stereochemical purity. The dihydropyran group in the target compound could enhance stereoselectivity in analogous reactions due to its rigid structure .

Biorefining Intermediates

- Lignin-Derived Amines () : Methoxyaniline derivatives like 3Gc1 and 2Gc2 are explored for value-added amine production. The target compound’s dihydropyran moiety may offer improved stability in acidic biorefining conditions .

Q & A

Q. What are the optimal conditions for synthesizing poly(2-methoxyaniline) derivatives for gas sensing applications?

The synthesis of poly(2-methoxyaniline) derivatives is optimized by leveraging the electron-donating methoxy group, which enhances electro-polymerization efficiency. The methoxy substituent delocalizes oxygen lone-pair electrons, increasing the aromatic ring's electron density and strengthening acid-base interactions with gases like SO₂. Experimental protocols typically involve cyclic voltammetry in acidic media (e.g., 0.5 M H₂SO₄) with controlled monomer concentrations (e.g., 0.1 M) to achieve uniform polymer films. Post-synthesis characterization via FT-IR and SEM is critical to confirm structural integrity .

Q. How does 2-methoxyaniline contribute to the design of gas sensors for environmental monitoring?

Poly(2-methoxyaniline)-based sensors exhibit selective responses to acidic gases (e.g., SO₂ and NO₂) due to acid-base interactions and hydrogen bonding-like behavior. Quartz Crystal Microbalance (QCM) data show sensitivity gradients of 0.19 Hz/ppm for SO₂ versus 0.10 Hz/ppm for NO₂. Calibration curves and stability tests (up to 30 days in ambient conditions) validate reproducibility. Researchers should prioritize optimizing film thickness and dopant concentrations to balance sensitivity and response time .

Q. What safety protocols are recommended when handling 2-methoxyaniline derivatives in laboratory settings?

2-Methoxyaniline (o-anisidine) is a Group 2B carcinogen with documented hematotoxicity and nephrotoxicity. Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Waste disposal should follow EPA guidelines for aromatic amines, including neutralization with 1 M HCl before incineration. Regular monitoring of air quality and hemoglobin adducts in exposed personnel is advised .

Advanced Research Questions

Q. How does the methoxy substituent influence the electronic properties and acid-base interactions of poly(2-methoxyaniline) in gas sensing?

The methoxy group lowers the polymer's pKa by donating electrons via resonance, increasing the basicity of nitrogen sites. This enhances interactions with acidic gases like SO₂ through hydrogen bonding (Fig. 5 in ). Density Functional Theory (DFT) simulations reveal charge redistribution at the polymer-gas interface, favoring SO₂ adsorption over NO₂ due to reduced repulsion between NO₂’s nitrogen and the polymer backbone. Experimental validation via XPS and in-situ FT-IR is recommended to quantify binding energies .

Q. What molecular mechanisms underlie the neuroprotective effects of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline derivatives against excitotoxicity?

Chromene derivatives like BL-M inhibit glutamate-induced excitotoxicity by scavenging reactive oxygen species (ROS) and activating the ERK1/2-CREB pathway. Western blotting shows phosphorylation of ERK1/2 and CREB, which upregulates antioxidant genes (e.g., SOD1). Unlike memantine, BL-M suppresses lipid peroxidation (IC₅₀: 12.3 µM) and NF-κB translocation, offering dual antioxidant and anti-inflammatory action. Methodologically, primary cortical neuron cultures exposed to NMDA (100 µM) and treated with BL-M (1–50 µM) can validate dose-dependent neuroprotection .

Q. How can researchers address challenges related to irreversible gas adsorption in poly(2-methoxyaniline) sensors at high analyte concentrations?

At SO₂ concentrations >250 ppm, irreversible adsorption occurs due to strong chemisorption. To mitigate this, hybrid composites with mesoporous silica (e.g., SBA-15) or graphene oxide can enhance desorption kinetics. Temperature-programmed desorption (TPD) experiments between 25–150°C reveal optimal regeneration conditions. Additionally, doping with transition metals (e.g., Fe³⁺) modifies surface redox activity, reducing hysteresis in cyclic exposure tests .

Q. What experimental approaches resolve contradictions in stability data for poly(2-methoxyaniline)-based sensors?

While poly(2-methoxyaniline) shows stable QCM responses over 30 days, irreversible adsorption at high gas concentrations introduces variability. Researchers should employ accelerated aging protocols (e.g., 40°C/75% RH) and monitor long-term drift using reference gases. Atomic Force Microscopy (AFM) can track morphological changes (e.g., polymer swelling) that compromise sensor performance. Cross-validation with electrochemical impedance spectroscopy (EIS) improves reliability .

Q. How do metabolic pathways of 2-methoxyaniline derivatives influence their toxicity profile?

Hepatic CYP450 enzymes (e.g., CYP1A, CYP2E1) metabolize 2-methoxyaniline to N-(2-methoxyphenyl)hydroxylamine, which undergoes further oxidation to o-aminophenol and nitroso derivatives. In vitro microsomal assays with NADPH cofactors quantify metabolite formation. Inhibition studies using α-naphthoflavone (CYP1A inhibitor) confirm enzyme-specific pathways. Researchers must integrate Ames tests to assess mutagenicity of metabolites .

Methodological Recommendations

- Gas Sensing: Combine QCM with impedance spectroscopy to decouple mass and conductivity changes .

- Neuroprotection: Use BV2 microglial cells and LPS-induced inflammation models to study anti-inflammatory pathways (e.g., IκBα phosphorylation) .

- Thermodynamics: Apply Prigogine-Flory-Patterson theory to analyze excess molar volumes (Vᴱ) in 2-methoxyaniline-alcohol mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.